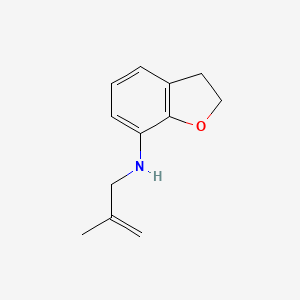![molecular formula C26H34 B14587865 1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene CAS No. 61468-83-5](/img/structure/B14587865.png)
1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene is an organic compound with the molecular formula C26H34 It is a derivative of benzene, characterized by the presence of heptyl and pentylphenyl groups attached to the benzene ring through an ethynyl linkage
Méthodes De Préparation
The synthesis of 1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1-bromo-4-heptylbenzene and 4-pentylphenylacetylene.
Reaction Conditions: A common synthetic route involves a Sonogashira coupling reaction, where 1-bromo-4-heptylbenzene reacts with 4-pentylphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Analyse Des Réactions Chimiques
1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include carboxylic acids, ketones, alkanes, and substituted benzene derivatives.
Applications De Recherche Scientifique
1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving cell membrane interactions due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with cell membranes, proteins, and enzymes due to its hydrophobic and aromatic nature.
Pathways Involved: It may influence signaling pathways related to cell membrane fluidity and permeability, affecting cellular processes such as transport and communication.
Comparaison Avec Des Composés Similaires
1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene can be compared with similar compounds such as:
1-Heptyl-4-[(4-hexylphenyl)ethynyl]benzene: Similar structure but with a hexyl group instead of a pentyl group.
1-Heptyl-4-[(4-butylphenyl)ethynyl]benzene: Contains a butyl group instead of a pentyl group.
1-Heptyl-4-[(4-propylphenyl)ethynyl]benzene: Features a propyl group in place of the pentyl group.
The uniqueness of this compound lies in its specific combination of heptyl and pentylphenyl groups, which can influence its physical and chemical properties, making it suitable for particular applications.
Propriétés
Numéro CAS |
61468-83-5 |
|---|---|
Formule moléculaire |
C26H34 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-heptyl-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C26H34/c1-3-5-7-8-10-12-24-15-19-26(20-16-24)22-21-25-17-13-23(14-18-25)11-9-6-4-2/h13-20H,3-12H2,1-2H3 |
Clé InChI |
MZMDSFLYEHBRQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


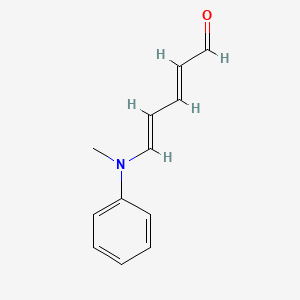
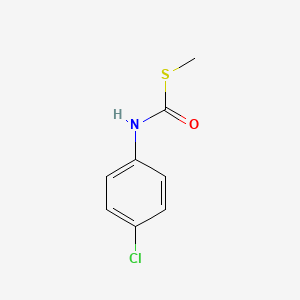
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
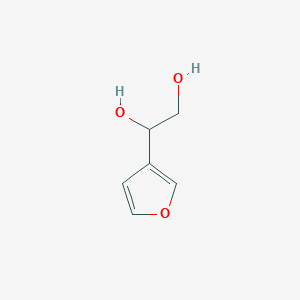
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
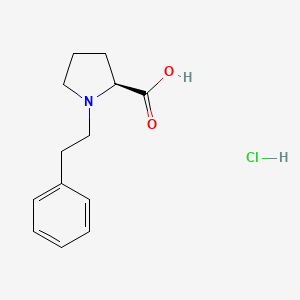
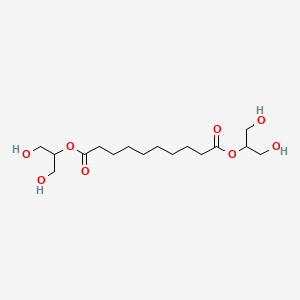
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)

![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
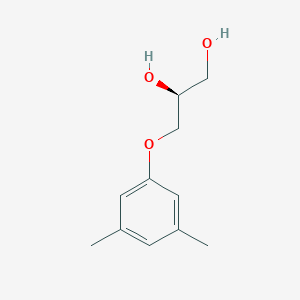
![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
